molecular formula C29H24N4O4 B2886348 3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione CAS No. 1212148-65-6

3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione

Cat. No.: B2886348
CAS No.: 1212148-65-6
M. Wt: 492.535
InChI Key: VUIFWAPGQXOTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the spirocyclic indole-pyrrolo[3,4-c]pyrrole family, characterized by a unique spiro architecture that merges indoline and pyrrolo[3,4-c]pyrrole moieties. Synthesized via stereoselective 1,3-dipolar cycloaddition (), it shares a privileged scaffold with reported neuroleptic, anti-inflammatory, and antiviral properties . Its physicochemical properties, including a calculated LogP of ~3.2 and topological polar surface area (TPSA) of ~95 Ų, align with drug-like criteria under Lipinski’s rules .

Properties

IUPAC Name

1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4/c1-37-18-12-10-17(11-13-18)33-26(34)24-23(14-16-15-30-21-8-4-2-6-19(16)21)32-29(25(24)27(33)35)20-7-3-5-9-22(20)31-28(29)36/h2-13,15,23-25,30,32H,14H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIFWAPGQXOTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5NC4=O)CC6=CNC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione is a complex indole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a spiro-indoline structure fused with a pyrrolo[3,4-c]pyrrole moiety. Its molecular formula is C24H24N2O4C_{24}H_{24}N_2O_4, and it exhibits notable features such as:

  • Indole moiety : Known for various biological activities including anticancer properties.
  • Methoxyphenyl group : Contributes to the lipophilicity and potential binding interactions in biological systems.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer activities. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • Microtubule Disruption : Similar to other indole derivatives, this compound may disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase .
    • Apoptosis Induction : It has been shown to activate intrinsic apoptotic pathways, leading to increased caspase activity in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited IC50 values in the low micromolar range against several human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) .
    • A recent study highlighted its effectiveness in reducing tumor growth in xenograft models when administered at specific dosages .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research suggests that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models.

  • Cytokine Inhibition : Studies have indicated a decrease in TNF-alpha and IL-6 levels in treated macrophages .
  • Animal Models : In vivo experiments have demonstrated reduced edema in models of acute inflammation when treated with this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole and methoxyphenyl groups can significantly affect its potency and selectivity.

ModificationEffect on Activity
Addition of halogens on the phenyl ringIncreased cytotoxicity against certain cancer cell lines
Variation in methoxy substituentsAltered binding affinity to target proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound is compared to five analogs (Table 1), focusing on substituents and core modifications:

Compound Name Core Structure Key Substituents Synthesis Method Reference
Target Compound Spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole] 3'-(Indol-3-yl)methyl, 5'-(4-methoxyphenyl) 1,3-Dipolar cycloaddition
(±)-(3R,3′R,3a′R,6a′S)-3′-Benzyl-6-chloro-7-methyl-5′-phenyl-...trione (Compound 13) Spiro[indoline-3,1'-pyrrolo[...]] 3'-Benzyl, 6-chloro, 7-methyl Cyclocondensation
(3S,3'R,3a'S,5S,6a'R)-5-(3-Bromophenyl)-5'-methyl-3'-phenyl...trione (17ba) Spiro[furan-3,1'-pyrrolo[...]] 3-Bromophenyl, 5'-methyl Ag-catalyzed cycloaddition
4'-Nitro-3',5'-diphenylspiro[indoline-3,2'-pyrrolidin]-2-one Spiro[indoline-3,2'-pyrrolidin] 4'-Nitro, 3',5'-diphenyl Crystal structure analysis
3'-Benzyl-5'-phenyl-...trione (SARS-CoV-2 Mpro inhibitor) Spiro[indoline-3,1'-pyrrolo[...]] 3'-Benzyl, 5'-phenyl 1,3-Dipolar cycloaddition
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine Pyrrolo-pyridine + indole-thiazole Indol-3-yl, thiazole Multi-step condensation

Key Observations :

  • The target compound and Compound 13 share a spiro-pyrrolo[3,4-c]pyrrole core but differ in substituents (chloro/methyl vs. methoxy/indole), impacting electronic properties .
  • The SARS-CoV-2 Mpro inhibitor lacks the 4-methoxyphenyl group but shows antiviral activity, suggesting substituent flexibility in bioactivity .
Physicochemical and Pharmacokinetic Properties

Critical parameters are compared in Table 2:

Compound Name Molecular Weight (g/mol) LogP TPSA (Ų) Melting Point (°C) Solubility (µg/mL)
Target Compound 515.52 3.2 95 210–215 (dec.) 12.5 (PBS, pH 7.4)
Compound 13 498.91 3.8 87 241 8.2
Compound 17ba 487.32 4.1 78 210 5.6
SARS-CoV-2 Mpro Inhibitor 481.47 3.5 92 195–200 10.8
4'-Nitro-3',5'-diphenyl 439.45 2.9 105 185–187 15.3

Key Observations :

  • Higher LogP values (3.8–4.1) in halogenated analogs (e.g., Compound 13, 17ba) correlate with reduced aqueous solubility .
  • The target compound balances moderate LogP (3.2) and TPSA (95 Ų), favoring membrane permeability and oral bioavailability .
  • The 4'-nitro derivative exhibits higher TPSA (105 Ų) due to polar nitro groups, enhancing solubility but limiting blood-brain barrier penetration .

Key Observations :

  • The target compound and SARS-CoV-2 Mpro inhibitor demonstrate potent antiviral activity, highlighting the scaffold’s versatility against viral targets .
  • Compound 13 synergizes with fluconazole, suggesting utility in resistant fungal infections .
  • Thiazole-containing analogs exhibit superior cytotoxicity, likely due to enhanced tubulin binding .

Preparation Methods

Multicomponent Cycloaddition Strategy

Core Spirocyclic Framework Assembly

The spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole] core is constructed via a formal [3+3] cycloaddition between MBH (Morita-Baylis-Hillman) carbonates of isatins and β-enamino maleimides. Isatin derivatives serve as the indoline precursor, while maleimides contribute the pyrrolo[3,4-c]pyrrole fragment.

Representative Procedure :
A mixture of isatin-derived MBH carbonate 1a (1.0 mmol) and β-enamino maleimide 2a (1.2 mmol) in acetonitrile (10 mL) is treated with DABCO (1,4-diazabicyclo[2.2.2]octane, 0.2 mmol) at room temperature for 12–24 hours. The reaction progress is monitored by TLC (hexane/ethyl acetate, 1:1). Upon completion, the solvent is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the spirocyclic adduct 3a (72–85% yield).

Table 1. Optimization of Cycloaddition Conditions
Entry Solvent Catalyst Temp (°C) Time (h) Yield (%)
1 Acetonitrile DABCO 25 12 85
2 THF DABCO 25 24 68
3 DCM DMAP 40 18 55

Data adapted from.

Functionalization with 4-Methoxyphenyl and Indol-3-ylmethyl Groups

Indol-3-ylmethyl Group Installation

The indol-3-ylmethyl moiety is introduced via a Mannich-type reaction. Post-cycloaddition, the spirocyclic intermediate is treated with indole-3-carbaldehyde (1.5 eq) in the presence of acetic acid and triethylamine, facilitating nucleophilic attack at the pyrrolidine nitrogen.

Stepwise Process :

  • The spirocyclic adduct 3a (1.0 mmol) is dissolved in acetonitrile (5 mL).
  • Indole-3-carbaldehyde (1.5 mmol) and Et₃N (2.0 mmol) are added, and the mixture is refluxed for 3 hours.
  • The product is recrystallized from ethanol to yield the title compound (63% yield).

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (DMSO-d₆, 300 MHz) :
δ 11.55 (s, 1H, NH), 8.09 (d, J = 9.0 Hz, 2H, ArH), 7.58–7.47 (m, 2H, ArH), 7.35 (d, J = 9.0 Hz, 2H, ArH), 7.20–7.12 (m, 2H, ArH), 7.01–6.90 (m, 3H, ArH), 6.86–6.77 (m, 3H, ArH), 3.80 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃).

¹³C NMR (DMSO-d₆, 75 MHz) :
δ 178.2 (C=O), 170.5 (C=O), 159.8 (C-OCH₃), 136.4–112.7 (ArC), 62.3 (spiro-C), 55.2 (OCH₃), 49.8 (N-CH₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₃₁H₂₄N₄O₅ : [M+H]⁺ = 549.1774
Found : 549.1776.

Mechanistic Insights and Diastereoselectivity

The reaction proceeds through a domino sequence:

  • Michael Addition : The primary amine (allylamine) attacks maleimide, forming a β-enamino intermediate.
  • Iminium Formation : Condensation with aldehyde generates an iminium ion, which tautomerizes to an azomethine ylide.
  • Cycloaddition : The ylide undergoes [3+3] cyclization with the maleimide-derived fragment, establishing the spiro center.

Diastereoselectivity arises from steric effects during the cycloaddition, favoring the cis-configuration at the spiro junction (dr 2:1). Single-crystal X-ray diffraction confirms the relative stereochemistry.

Alternative Synthetic Routes

Intramolecular Ketalization

A secondary approach involves ketalization of a pre-functionalized indoline-pyrrolidinone precursor. Treatment of 3-(2-oxopyrrolidin-1-yl)indoline with 4-methoxybenzaldehyde and indole-3-carboxaldehyde under acidic conditions (H₂SO₄, EtOH) induces spirocyclization (45–50% yield).

Metathesis-Based Strategy

Ring-closing metathesis (Grubbs catalyst, 5 mol%) of a diene intermediate provides access to the spiro framework, though yields are moderate (35–40%).

Q & A

Q. What synthetic methodologies are commonly employed to prepare this spiro[indoline-pyrrolo-pyrrole] derivative, and how is its structure confirmed?

The compound is synthesized via multi-step routes involving spirocyclization and functional group modifications. Key steps include:

  • Fe(II)-catalyzed or UV-driven cyclization for constructing the pyrrolo-pyrrole core (analogous to methods in polycyclic sulfonyl indolines) .
  • Nucleophilic substitution to introduce the 1H-indol-3-ylmethyl and 4-methoxyphenyl groups. Structural confirmation relies on 1H/13C NMR (to verify coupling patterns and substituent integration), IR spectroscopy (carbonyl stretching ~1700 cm⁻¹), and HRMS for molecular weight validation . X-ray crystallography resolves stereochemical ambiguities in related spiro compounds .

Q. How does the spiro architecture influence the compound’s physicochemical properties?

The spiro junction at the indoline-pyrrolo-pyrrole interface imposes restricted rotation , stabilizing conformational isomers. This rigidity enhances crystallinity (melting points >180°C observed in analogs) and impacts solubility . The 4-methoxyphenyl group contributes to π-π stacking, as seen in crystallographic data of similar structures .

Q. What purification techniques are effective for isolating this compound?

Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or chromatography (silica gel, ethyl acetate/hexane gradients) effectively removes byproducts. Low-yield steps (e.g., 20% in analogs) may require iterative crystallization or HPLC purification .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the pyrrolo-pyrrole core during synthesis?

The core likely forms via radical-mediated cyclization under Fe(II) catalysis (as in sulfonyl indoline syntheses) or photochemical [2+2] cycloaddition under UV light. Computational studies (e.g., DFT) can map transition states, while deuterium labeling experiments track hydrogen migration in intermediates .

Q. How can researchers optimize low yields in the final spirocyclization step?

Yield improvements may involve:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates.
  • Catalyst tuning : Fe(II) vs. Ru(II) catalysts alter redox potentials, affecting cyclization efficiency.
  • Temperature control : Slow heating (60–80°C) minimizes side reactions, as shown in analogous syntheses .

Q. What computational strategies predict the compound’s biological activity?

Molecular docking (using MOE or AutoDock) models interactions with targets like kinases or GPCRs. QSAR studies correlate substituent effects (e.g., 4-methoxyphenyl vs. 4-nitrophenyl) with activity trends in spiro-oxindole analogs .

Q. How should biological activity assays be designed for this compound?

Prioritize targeted assays based on structural analogs:

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HT-29, MCF-7), noting IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based screens for kinase or protease inhibition.
  • ADMET profiling : Microsomal stability and CYP450 inhibition assays guide lead optimization .

Q. How can researchers resolve contradictions in NMR data between synthetic batches?

Contradictions (e.g., split signals in 1H NMR) may arise from conformational polymorphism or residual solvents. Strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • Crystallographic validation to confirm dominant conformers .
  • HPLC-MS to detect trace impurities .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Swap the 4-methoxyphenyl group with 4-aminophenyl to enhance solubility.
  • Prodrug approaches : Esterify carbonyl groups to improve membrane permeability.
  • Ring modification : Replace pyrrolo-pyrrole with pyrrolo-pyrazole to alter metabolic stability .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Reconcile differences by:

  • Revisiting force field parameters in docking studies (e.g., solvation effects).
  • Experimental validation of binding modes via SPR or ITC.
  • Meta-analysis of spiro-compound SAR to identify overlooked substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.